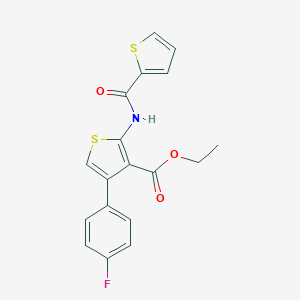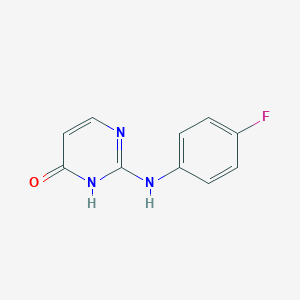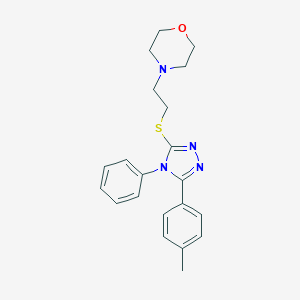
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate, also known as E-4031, is a chemical compound that is widely used in scientific research for its unique properties. This compound is a potassium channel blocker that has been shown to have a wide range of biochemical and physiological effects. In
作用机制
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate blocks potassium channels by binding to the channel pore and preventing the flow of potassium ions through the channel. This leads to a prolongation of the action potential duration and an increase in the refractory period. 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has a high affinity for the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the IKr current in cardiac myocytes.
Biochemical and Physiological Effects:
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has a wide range of biochemical and physiological effects, including the prolongation of the action potential duration, the increase in the refractory period, and the inhibition of the IKr current. These effects have been used to investigate the mechanisms underlying cardiac arrhythmias and to develop new anti-arrhythmic drugs. 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate is its high specificity for the hERG potassium channel, which makes it a valuable tool for investigating the role of this channel in various physiological processes. However, 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate also has some limitations for lab experiments. For example, it has a relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are many future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate. One area of interest is the development of new anti-arrhythmic drugs based on the properties of this compound. Another area of interest is the investigation of the role of potassium channels in cancer cells and the potential use of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate as an anti-cancer agent. Additionally, there is ongoing research into the structure-activity relationships of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate and related compounds, which could lead to the development of more potent and selective potassium channel blockers.
合成方法
The synthesis of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-bromoethyl ethyl ether with 2-ethylaniline to form 2-(2-ethylanilino)ethyl ethyl ether. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate.
科学研究应用
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has been extensively studied in scientific research for its ability to block potassium channels. This compound is commonly used in electrophysiological studies to investigate the role of potassium channels in various physiological processes. 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, leading to prolongation of the action potential duration. This property has been used to investigate the mechanisms underlying cardiac arrhythmias and to develop new anti-arrhythmic drugs.
属性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
[2-(2-ethylanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-4-5-10-16(13)19-17(20)12-23-18(21)14-8-6-9-15(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI 键 |
XMOYXAUPRIXQJU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)OC |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)

![methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275121.png)
![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275125.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)

![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)